5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Overview
Description
MR-2034 is a chemical compound known for its role as a kappa-opioid receptor agonist. It has been studied for its ability to stimulate the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the body’s response to stress . The compound’s chemical formula is C19H29NO2, and it has a molecular weight of 303.446 .
Preparation Methods
The exact synthetic route and reaction conditions are proprietary and often require custom synthesis . Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
MR-2034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MR-2034 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of kappa-opioid receptor agonists.
Biology: It is used to investigate the role of the hypothalamic-pituitary-adrenal axis in stress response.
Medicine: It has potential therapeutic applications in the treatment of pain and stress-related disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
MR-2034 exerts its effects by binding to kappa-opioid receptors, which are part of the opioid receptor family. This binding stimulates the hypothalamic-pituitary-adrenal axis, leading to the release of corticotrophin-releasing hormone, adrenocorticotropic hormone, and corticosterone . The compound’s effects are mediated through both CRH-dependent and CRH-independent mechanisms .
Comparison with Similar Compounds
MR-2034 is unique in its ability to stimulate the hypothalamic-pituitary-adrenal axis through kappa-opioid receptor activation. Similar compounds include:
U50,488: Another kappa-opioid receptor agonist known for its analgesic properties.
Dynorphin: An endogenous peptide that acts as a kappa-opioid receptor agonist.
Nalfurafine: A synthetic kappa-opioid receptor agonist used in the treatment of pruritus.
MR-2034 stands out due to its specific molecular structure and its potent effects on the hypothalamic-pituitary-adrenal axis .
Properties
IUPAC Name |
(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKLXMMOJZHSCB-SENCRUMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972735 | |
Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57236-85-8 | |
Record name | MR 2034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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